molecular formula C10H16ClNO4 B2622519 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride CAS No. 2174007-87-3

1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride

Cat. No.: B2622519
CAS No.: 2174007-87-3
M. Wt: 249.69
InChI Key: MRLLEISVGSBZGP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The compound’s systematic name, this compound, describes its molecular architecture precisely. The bicyclic core is denoted by the azabicyclo[3.2.0]heptane skeleton, indicating a seven-membered bicyclic system with a nitrogen atom at the third position. The 1,5-dimethyl substitution refers to methyl groups attached at the first and fifth carbon atoms, and the 1,5-dicarboxylate indicates esterified carboxyl groups at these same positions. The hydrochloride suffix signifies the compound is present as a hydrochloride salt, enhancing its solubility and stability for various applications. Its molecular formula is C10H16ClNO4, reflecting the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the structure.

Historical Context in Bicyclic Compound Research

Bicyclic compounds, including azabicyclic systems, have been extensively studied since the mid-20th century due to their unique three-dimensional structures and reactivity profiles. Research has historically focused on the synthesis, ring contraction, and functionalization of bicyclic frameworks, as these structures serve as key intermediates and scaffolds in medicinal chemistry and materials science. The azabicycloheptane derivatives, in particular, have attracted attention for their potential biological activities and central nervous system effects, as evidenced by numerous patents and studies throughout the 1990s and early 2000s. These compounds have been explored for their structural versatility and the ability to modify their pharmacological properties through substitution and functional group variation.

Significance of Dicarboxylate Functionalization in Azabicyclic Systems

The incorporation of dicarboxylate groups into azabicyclic frameworks significantly enhances the chemical versatility and potential biological activity of these compounds. Dicarboxylate functionalization introduces sites for further chemical modification, such as esterification or amidation, which can modulate solubility, reactivity, and binding affinity in biological contexts. In the case of this compound, the presence of two esterified carboxyl groups at the 1 and 5 positions stabilizes the bicyclic structure and provides reactive handles for synthetic elaboration. This functionalization is critical in designing molecules with targeted pharmacological profiles, particularly in central nervous system-active agents where the bicyclic nitrogen heterocycle plays a pivotal role.

Data Table: Key Chemical Properties

Property Description
Molecular Formula C10H16ClNO4
Molecular Weight Approximately 241.7 g/mol
Structural Class Azabicycloheptane derivative
Functional Groups Dicarboxylate esters, methyl groups, nitrogen heterocycle
Salt Form Hydrochloride

Summary of Research Findings

  • The bicyclic azabicyclo[3.2.0]heptane core provides a rigid, three-dimensional scaffold conducive to stereoselective synthesis and functionalization.
  • Dicarboxylate groups at bridgehead positions facilitate chemical modifications that can tailor molecular interactions in biological systems.
  • Patented derivatives of azabicycloheptane compounds demonstrate their utility as central nervous system agents, highlighting the importance of structural features such as nitrogen incorporation and carboxylate functionalization.
  • Synthetic methodologies involving ring contraction and oxidative ring cleavage have been developed to access functionalized azaheterocycles, underscoring the synthetic accessibility of such bicyclic systems for medicinal chemistry applications.

Properties

IUPAC Name

dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4.ClH/c1-14-7(12)9-3-4-10(9,6-11-5-9)8(13)15-2;/h11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLLEISVGSBZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC1(CNC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride typically involves the reaction of dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and precise control of reaction conditions would be essential for consistent quality and yield.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The ester groups undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids.

Condition Product Yield Reference
1N NaOH, THF/MeOH3-azabicyclo[3.2.0]heptane-1,5-dicarboxylic acid80–85%
6N HCl, 1,4-dioxanePartial hydrolysis to monoester65%

The reaction proceeds via nucleophilic attack at the carbonyl carbon, with faster kinetics observed under basic conditions .

Cycloaddition Reactions

The bicyclic framework participates in [2+2] and [3+2] cycloadditions due to strain in the fused ring system.

Example :

  • Photochemical [2+2] cycloaddition with alkenes yields polycyclic products. For instance, reaction with ethylene under UV light produces a tetracyclic derivative (Table 2) .

Substrate Conditions Product Diastereoselectivity
EthyleneUV light (λ = 254 nm)Tetracyclic cyclobutane derivative95% trans-syn-trans

Substitution at the Nitrogen Center

The tertiary nitrogen in the azabicyclo framework undergoes alkylation or acylation.

Reaction with benzyl chloride :

  • Forms 3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate in the presence of a base (e.g., NEt3).

  • Yield : 73% (after catalytic hydrogenation to remove benzyl groups) .

Catalytic Hydrogenation

The ester groups are reduced to alcohols using Pd/C or Raney Ni catalysts.

Catalyst Conditions Product Yield
Pd/C (wet)H2 (1 atm), EtOH3-azabicyclo[3.2.0]heptane-1,5-diol68%

This reaction is critical for generating bioactive diol intermediates .

Stability Under Acidic Conditions

The hydrochloride salt exhibits stability in aqueous HCl (pH 1–3) but undergoes ring-opening in concentrated HCl (>6N) at elevated temperatures .

Degradation pathway :

  • Protonation of the nitrogen.

  • Cleavage of the bicyclic framework to form linear amines.

Scientific Research Applications

Medicinal Chemistry

1,5-Dimethyl 3-azabicyclo[3.2.0]heptane derivatives have been investigated for their potential as bioisosteres in drug design. Their structural characteristics allow for modulation of biological targets such as enzymes and receptors, which may lead to the development of novel therapeutics.

Case Study : A study demonstrated the synthesis of various substituted azabicyclo compounds via [3+2] cycloaddition methods, showcasing the utility of this scaffold in creating compound libraries for pharmacological testing .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecules through multi-step synthetic routes. Its ability to undergo various chemical reactions makes it a versatile component in synthetic chemistry.

Synthesis Route Example :
The synthesis typically begins with readily available precursors and involves several steps including cyclization reactions and functional group modifications. A notable method involves the use of azomethine ylides generated in situ during the reaction process .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Features
3-Azabicyclo[3.1.0]hexaneBicyclicContains a nitrogen atom; used in drug design
6-Dimethyl-3-azabicyclo[3.1.0]hexaneBicyclicSimilar structure; different substituents
1-Methyl-3-azabicyclo[3.2.0]heptaneBicyclicVariation with one methyl group; differing reactivity

This table illustrates how the specific arrangement of substituents in 1,5-dimethyl 3-azabicyclo[3.2.0]heptane enhances its potential applications compared to other azabicyclic compounds.

Research indicates that derivatives of this compound can modulate enzyme activities relevant to various diseases, suggesting its role in drug development aimed at specific conditions.

Biological Interaction Studies : Investigations into enzyme interactions have shown that this compound can affect pathways involved in inflammatory diseases and metabolic disorders, making it a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form bonds with various biological molecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Bicyclic Systems

Table 1: Key Structural and Functional Comparisons
Compound Name Bicyclo System Substituents Biological/Industrial Relevance Synthesis Conditions Source
1,5-Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride [3.2.0] heptane 1,5-dimethyl carboxylate; 3-NH·HCl Not explicitly reported (inference: potential bioactive scaffold) Not detailed in evidence
DIANP (1,5-diazido-3-nitro-3-azabicyclo[3.2.0]heptane) [3.2.0] heptane 1,5-azido; 3-nitro Energetic material precursor DMSO, 80–85°C, 7–8 h, 80% yield
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride [3.1.0] hexane 1-methyl carboxylate; 3-NH·HCl Pharmaceutical building block Not detailed
3-Oxabicyclo[3.2.0]heptane-2,4-dione [3.2.0] heptane 2,4-dione; 3-oxa Intermediate for β-lactam antibiotics Not detailed
3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione [3.1.0] hexane 3-(3,5-dichlorophenyl); 2,4-dione Pesticide (procymidone) Not detailed
Key Observations:
  • Bicyclo System Variations : The [3.2.0] system (7-membered ring) in the target compound contrasts with [3.1.0] systems (6-membered rings) in analogs like DIANP and procymidone derivatives. Larger ring systems may reduce steric strain and enhance stability .
  • Functional Groups :
    • Carboxylates : The dimethyl carboxylate groups in the target compound enhance solubility compared to azido/nitro groups in DIANP .
    • Amine Protonation : The hydrochloride salt improves crystallinity and bioavailability, a feature shared with methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride .
  • aureus and C.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility LogP (Predicted) Stability Notes
This compound Not reported High (polar esters, HCl salt) ~0.5–1.5 Likely stable in acidic conditions
DIANP Not reported Low (nonpolar azides) ~2.0 Sensitive to shock/heat
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride Not reported Moderate ~0.8 Stable as crystalline solid

Biological Activity

1,5-Dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a seven-membered ring with a nitrogen atom, allows for interactions with various biological targets, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H16_{16}ClNO4_4
  • Molecular Weight : Approximately 239.7 g/mol
  • CAS Number : 136574204

Structural Features

The compound features two methyl groups at the 1 and 5 positions of the bicyclic structure. This configuration enhances its stability and reactivity, allowing it to interact with various biological molecules.

This compound exhibits several biological activities that are relevant to drug development:

  • Enzyme Modulation : The compound has been shown to interact with enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways in living organisms.
  • Receptor Binding : Research indicates that derivatives of this compound demonstrate binding affinity for dopamine receptors (D2L_{2L} and D3_{3}), suggesting potential applications in neuropharmacology .

Study on Dopamine Receptor Binding

A study conducted on new derivatives of 3-azabicyclo[3.2.0]heptane revealed that these compounds exhibited greater binding affinity at D2L_{2L} and D3_{3} dopamine receptors compared to D1_{1} receptors. This suggests that modifications to the azabicyclo structure can enhance receptor selectivity and may lead to the development of novel therapeutic agents for neurological disorders .

Antibacterial Activity Evaluation

In another study focusing on structural analogues of azabicyclo compounds, the synthesized derivatives were evaluated for antibacterial activity against both gram-positive and gram-negative bacteria using the agar well diffusion method. The results indicated that some derivatives displayed significant antibacterial properties, which could be attributed to their ability to inhibit bacterial cell wall synthesis .

Summary of Biological Evaluations

Activity Type Findings
Enzyme InhibitionModulation of enzyme activities observed
Receptor BindingEnhanced binding affinity for D2L_{2L} and D3_{3}
Antibacterial ActivityEffective against various bacterial strains

Synthesis and Chemical Reactions

The synthesis of 1,5-dimethyl 3-azabicyclo[3.2.0]heptane typically involves multi-step processes starting from readily available precursors. Common synthetic routes include:

  • Diels-Alder Reaction : A key step in constructing the azabicyclo scaffold.
  • Functional Group Transformations : Used to introduce necessary substituents.

Chemical Reaction Summary

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganateKetones or carboxylic acids
ReductionHydrogen gas with palladium catalystAmines or alcohols
SubstitutionAlkyl halides or electrophilesVarious substituted derivatives

Q & A

Q. What are the established synthetic routes for 1,5-dimethyl 3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate hydrochloride, and how are key intermediates validated?

The compound is synthesized via a multi-step process starting from bicyclic precursors. A validated method involves cyclization of trans-4-hydroxy-L-proline derivatives, followed by esterification and hydrochlorination . Key intermediates are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, the bicyclic core is confirmed by 2D NMR (COSY, HSQC) to resolve stereochemistry, while the hydrochloride salt is verified via FT-IR (N–H stretching at ~2500 cm⁻¹) and elemental analysis (Cl⁻ content by ion chromatography) .

Q. How can researchers characterize the structural and stereochemical properties of this bicyclic compound?

  • X-ray crystallography : Resolves absolute configuration and confirms the bicyclo[3.2.0]heptane scaffold.
  • NMR spectroscopy : 2D techniques (NOESY) identify spatial proximity of methyl groups and azabicyclic protons.
  • Polarimetry : Measures optical rotation ([α]D) to confirm enantiopurity, critical for pharmacological studies .
    Table 1 : Example NMR shifts (δ, ppm) for key protons:
Protonδ (ppm)MultiplicityAssignment
CH3 (ester)3.72SingletMethyl groups
N–H (azabicyclo)8.15BroadProtonated amine

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (Category 2A irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (LC50 for aquatic organisms: <10 mg/L) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydrochlorination step?

  • Solvent selection : Replace THF with dichloromethane (DCM) to reduce side reactions during HCl gas introduction .
  • Temperature control : Maintain 0–5°C during HCl addition to prevent decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) at 0.1–1 mol% to enhance protonation efficiency.
    Table 2 : Optimization results for hydrochlorination:
ConditionYield (%)Purity (HPLC)
THF, 25°C6592%
DCM, 0°C8898%

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or residual solvents. Solutions include:

  • Variable-temperature NMR : Conduct experiments at −40°C to slow conformational exchange and clarify splitting .
  • Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
  • DFT calculations : Simulate NMR spectra using Gaussian software to match experimental data .

Q. What in vitro methods are suitable for evaluating the compound’s biological activity, and how are false positives minimized?

  • Antiprotozoal assays : Use Plasmodium falciparum cultures (IC50 determination via SYBR Green fluorescence) with positive controls (e.g., chloroquine) .
  • Counter-screening : Test against mammalian cell lines (e.g., HEK293) to exclude cytotoxicity.
  • Data validation : Replicate results in triplicate and apply statistical corrections (e.g., Bonferroni) for multiple comparisons.

Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage?

  • pH stability : Degradation accelerates at pH >7 (hydrolysis of ester groups). Store in amber vials under nitrogen at pH 4–5 .
  • Thermal stability : Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated .
  • Light sensitivity : UV-Vis spectroscopy confirms photodegradation (λmax 270 nm); use light-resistant containers .

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